molecular formula C20H11BrCl2N2O B11536859 N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11536859
M. Wt: 446.1 g/mol
InChI Key: BDYOJMOVYDZSKP-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a bromophenyl group and a dichlorophenyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the bromophenyl and dichlorophenyl groups to the benzoxazole ring using a suitable coupling agent like palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar halogenated properties.

    Dichloromethane: Another organochlorine compound used as a solvent.

    Benzoxazole Derivatives: Compounds with a benzoxazole ring structure, used in various chemical and biological applications.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of bromophenyl and dichlorophenyl groups attached to a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H11BrCl2N2O

Molecular Weight

446.1 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11BrCl2N2O/c21-13-6-4-12(5-7-13)11-24-14-8-9-18-17(10-14)25-20(26-18)15-2-1-3-16(22)19(15)23/h1-11H

InChI Key

BDYOJMOVYDZSKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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